molecular formula C18H18N6O B2401072 2-(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)-1,3-benzoxazole CAS No. 2326653-67-0

2-(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)-1,3-benzoxazole

Cat. No.: B2401072
CAS No.: 2326653-67-0
M. Wt: 334.383
InChI Key: CYTDQDWWXZAQOM-UHFFFAOYSA-N
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Description

2-(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)-1,3-benzoxazole is a complex organic compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structure of this compound, which includes a triazolo[4,3-a]pyrazine moiety fused with a benzoxazole ring, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)-1,3-benzoxazole typically involves multiple steps, starting with the preparation of the triazolo[4,3-a]pyrazine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, a mixture of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine and substituted benzylideneamino-5-mercapto-1H-1,2,4-triazoles in the presence of anhydrous potassium carbonate in DMF can be stirred overnight to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzoxazole ring or the triazolopyrazine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)-1,3-benzoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)-1,3-benzoxazole involves its interaction with molecular targets such as enzymes and receptors. The triazolopyrazine moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, it may inhibit specific kinases involved in cell signaling pathways, leading to the suppression of tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)-1,3-benzoxazole stands out due to its unique combination of a triazolopyrazine moiety with a benzoxazole ring, which imparts distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O/c1-12-21-22-17-16(19-8-10-24(12)17)23-9-4-5-13(11-23)18-20-14-6-2-3-7-15(14)25-18/h2-3,6-8,10,13H,4-5,9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTDQDWWXZAQOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCCC(C3)C4=NC5=CC=CC=C5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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